N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
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Overview
Description
N’-(3-BR-4-HO-5-METHOXYBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BR-4-HO-5-METHOXYBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-BR-4-HO-5-METHOXYBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(3-BR-4-HO-5-METHOXYBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N’-(3-BR-4-HO-5-METHOXYBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE: can be compared with other hydrazones such as:
Uniqueness
The uniqueness of N’-(3-BR-4-HO-5-METHOXYBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE lies in its specific substitution pattern on the benzylidene and pyrrole rings, which may confer distinct chemical and biological properties compared to other hydrazones.
Properties
Molecular Formula |
C15H16BrN3O3 |
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Molecular Weight |
366.21 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H16BrN3O3/c1-19-5-3-4-11(19)8-14(20)18-17-9-10-6-12(16)15(21)13(7-10)22-2/h3-7,9,21H,8H2,1-2H3,(H,18,20)/b17-9+ |
InChI Key |
RDLLEYWPLFGLEV-RQZCQDPDSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC |
Origin of Product |
United States |
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